![molecular formula C12H13ClFNO B5757342 1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5757342.png)
1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is also known as CFP or Chlorofluoroketone and has been extensively used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine involves the inhibition of serine proteases, particularly trypsin-like proteases. CFP binds to the active site of the protease, preventing the substrate from binding and inhibiting the enzymatic activity of the protease. This inhibition of protease activity has been shown to have therapeutic potential in the treatment of cancer and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell migration. CFP has also been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory proteases and reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine in lab experiments has several advantages. It is a potent inhibitor of serine proteases, making it an essential tool in the study of protease-related diseases. CFP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also some limitations to the use of CFP in lab experiments. It has been shown to have some cytotoxic effects, which may limit its use in certain experiments. Additionally, the inhibition of protease activity may have unintended consequences, such as the inhibition of beneficial proteases.
Orientations Futures
1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine has several potential future directions for research. One area of research is the development of CFP-based drugs for the treatment of cancer and inflammation. Another area of research is the study of the role of proteases in cellular processes such as apoptosis and cell migration. Additionally, the development of new protease inhibitors based on the structure of CFP may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine involves the reaction of 2-chloro-6-fluoroacetophenone with pyrrolidine in the presence of an acid catalyst. The reaction proceeds through an acylation process, where the carbonyl group of the acetophenone reacts with the amine group of pyrrolidine to form the pyrrolidine ring. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of serine proteases, particularly trypsin-like proteases. This property has made it an essential tool in the study of protease-related diseases such as cancer, inflammation, and thrombosis. CFP has also been used to study the role of proteases in the regulation of cellular processes such as apoptosis and cell migration.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-10-4-3-5-11(14)9(10)8-12(16)15-6-1-2-7-15/h3-5H,1-2,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHRJUBBFCXQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
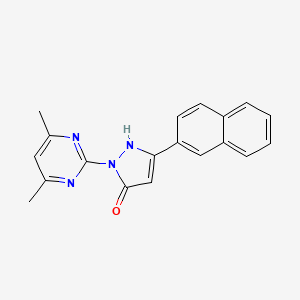
![3-[4-(2,5-dimethylphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5757260.png)
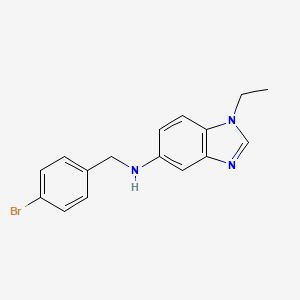
![N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5757290.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5757295.png)
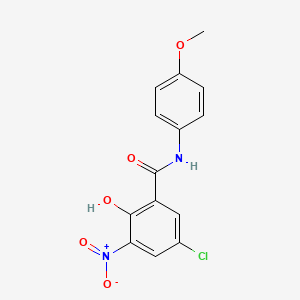
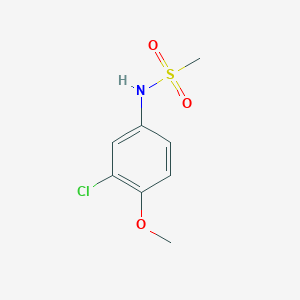
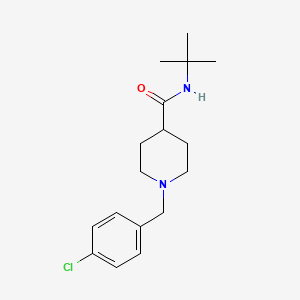
![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5757333.png)
![N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5757339.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)
